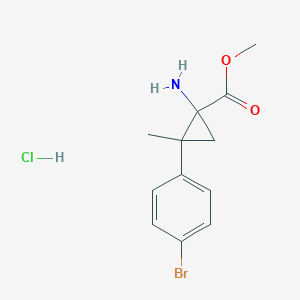

Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride

Description

Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride is a cyclopropane-derived compound characterized by a strained three-membered ring system. Key structural features include:

- A cyclopropane ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and a 4-bromophenyl moiety.

- A methyl ester (-COOCH₃) group at the 1-position of the cyclopropane ring.

The compound’s unique geometry, including ring puckering (as defined by Cremer and Pople coordinates ), likely influences its conformational rigidity and intermolecular interactions.

Properties

IUPAC Name |

methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c1-11(7-12(11,14)10(15)16-2)8-3-5-9(13)6-4-8;/h3-6H,7,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZDXTJUMQAXIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C(=O)OC)N)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride typically involves multiple steps One common route starts with the bromination of a suitable precursor to introduce the bromophenyl group This is followed by cyclopropanation to form the cyclopropane ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Research indicates that methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride exhibits various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that the compound may have potential as an antidepressant due to its ability to modulate neurotransmitter levels in the brain.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, indicating potential applications in treating inflammatory diseases.

Applications in Drug Development

This compound can be utilized in several key areas of drug development:

- Pharmaceutical Research : Its unique structure makes it a candidate for developing new medications targeting neuropsychiatric disorders.

- Analytical Chemistry : The compound can serve as a standard reference material for analytical methods assessing similar compounds.

- Biochemical Studies : It can be used in biochemical assays to study enzyme interactions and receptor binding.

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, suggesting its potential as a novel antidepressant agent.

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines in cultured macrophages. This suggests that this compound may be beneficial for developing therapies for chronic inflammatory conditions such as rheumatoid arthritis.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Study |

|---|---|---|

| Antidepressant | Reduced depressive behavior | Animal model study |

| Anti-inflammatory | Inhibition of cytokine production | In vitro macrophage study |

Mechanism of Action

The mechanism of action of Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride ()

- Key Differences :

- Halogen Substitution : Fluorine (electronegative, smaller) vs. bromine (polarizable, larger). This impacts lipophilicity (Br > F) and electronic effects.

- Ring System : Lack of cyclopropane reduces ring strain and conformational rigidity.

- Functional Groups : Tertiary amine vs. ester + primary amine in the target compound.

- Implications : The propane derivative may exhibit faster metabolic clearance due to reduced steric hindrance, while the target compound’s cyclopropane could enhance binding affinity to rigid enzyme pockets.

1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine Hydrochloride ()

- Structure : Cyclopropane ring with a 4-fluoro-2-methylbenzyl group and an amine.

- Key Differences :

- Substituent Position : The fluorine is at the 4-position on a methyl-substituted phenyl (vs. 4-bromo on an unsubstituted phenyl in the target).

- Functional Groups : Lacks the ester group, which may reduce susceptibility to esterase-mediated hydrolysis.

- Implications : The absence of an ester group could improve metabolic stability, while the methyl group on the phenyl ring may enhance steric shielding.

Methyl 1-amino-2-(4-chlorophenyl)-2-methylcyclopropane-1-carboxylate Hydrochloride (Hypothetical Analog)

- Structure : Similar to the target compound but with chlorine replacing bromine.

- Key Differences :

- Halogen Effects : Chlorine (intermediate in size and lipophilicity) vs. bromine.

- Bond Lengths : C-Cl (1.74 Å) vs. C-Br (1.94 Å), influencing van der Waals interactions.

- Implications : Chlorinated analogs might exhibit reduced cellular uptake compared to brominated versions due to lower molecular weight and polarizability.

Comparative Data Table

| Property | Target Compound | 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl | 1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine HCl |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₅BrNO₂·HCl | C₁₀H₁₅FN·HCl | C₁₁H₁₃FN·HCl |

| Molecular Weight | ~348.6 g/mol | ~219.7 g/mol | ~229.7 g/mol |

| Halogen | Bromine (Br) | Fluorine (F) | Fluorine (F) |

| Ring System | Cyclopropane | Propane | Cyclopropane |

| Key Functional Groups | Ester, primary amine | Tertiary amine | Primary amine |

| Lipophilicity (Log P)* | Higher (Br, ester) | Moderate (F, amine) | Moderate (F, amine) |

| Metabolic Stability | Lower (ester hydrolysis) | Higher (no ester) | Higher (no ester) |

*Estimated based on substituent contributions.

Research Findings and Implications

- Halogen Effects : Bromine’s polarizability may enhance π-π stacking or halogen bonding compared to fluorine .

- Salt Form : The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug development.

- Synthetic Challenges : Cyclopropane synthesis often requires specialized methods (e.g., Simmons-Smith reaction), complicating large-scale production compared to propane derivatives.

Biological Activity

Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride (CAS No. 2044713-05-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15BrClNO2

- Molecular Weight : 320.61 g/mol

- Structure : The compound features a cyclopropane ring substituted with a bromophenyl group and a carboxylate moiety, which may influence its interaction with biological targets.

Pharmacological Activity

This compound exhibits several pharmacological activities:

1. Antitumor Activity

Research indicates that derivatives of cyclopropane carboxylates, including this compound, show promising antitumor effects. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial functions and activating caspase pathways .

2. Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. It has been shown to inhibit neuronal cell death induced by oxidative stress, potentially through modulation of antioxidant pathways and inhibition of apoptotic signaling .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro tests revealed significant inhibitory effects on bacterial strains, suggesting potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.

- Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes critical for tumor progression and microbial survival.

- Oxidative Stress Regulation : By modulating oxidative stress pathways, the compound may protect cells from damage and promote survival.

Case Studies and Research Findings

Q & A

Q. What are the key synthetic challenges in preparing Methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate hydrochloride, and how can stereochemical control be achieved?

The synthesis involves constructing a strained cyclopropane ring while introducing bromophenyl and methyl substituents. A plausible route includes:

- Cyclopropanation : Use a Simmons-Smith reaction or transition-metal-catalyzed [2+1] cycloaddition to form the cyclopropane core .

- Stereoselective functionalization : Employ chiral auxiliaries or asymmetric catalysis to control the configuration of the amino and methyl groups. For example, enantiopure starting materials (e.g., (1R,2R)-cyclopropane precursors) can ensure stereochemical fidelity .

- Salt formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt . Validation : Monitor reaction progress via -NMR (cyclopropane protons at δ 1.5–2.5 ppm) and confirm stereochemistry using X-ray crystallography (SHELX refinement) .

Q. How does the 4-bromophenyl substituent influence the compound’s electronic properties and reactivity?

The electron-withdrawing bromine atom increases the electrophilicity of the adjacent cyclopropane carbon, enhancing susceptibility to nucleophilic attack (e.g., in cross-coupling reactions). UV-Vis spectroscopy and DFT calculations can quantify this effect:

- Hammett constants : The σ value for Br (σ = +0.23) suggests moderate electron withdrawal, polarizing the cyclopropane ring .

- Reactivity : The bromine enables Suzuki-Miyaura couplings for derivatization, though steric hindrance from the methyl group may require optimized Pd catalysts (e.g., XPhos) .

Q. What analytical techniques are critical for validating the compound’s structure and purity?

- X-ray crystallography : Resolve the cyclopropane ring geometry and confirm stereochemistry using SHELXL refinement (R-factor < 0.05) .

- NMR spectroscopy : Identify characteristic signals:

- Cyclopropane protons: Split doublets (δ 1.5–2.5 ppm, = 5–8 Hz).

- Aromatic protons: Doublets for para-substituted bromophenyl (δ 7.3–7.6 ppm).

Advanced Research Questions

Q. How does cyclopropane ring puckering affect the compound’s conformational stability?

The ring’s puckering amplitude (calculated via Cremer-Pople parameters) influences strain energy and reactivity. For example:

- Computational analysis : Use Gaussian09 with B3LYP/6-31G(d) to optimize the geometry. A puckering amplitude indicates significant strain, increasing susceptibility to ring-opening reactions .

- Crystallographic data : Compare bond angles (e.g., C-C-C ~60°) and torsional deviations to ideal planar cyclopropane .

Q. What strategies mitigate racemization during functionalization of the amino group?

Racemization can occur under acidic/basic conditions. Mitigation approaches include:

- Protecting groups : Use Boc (tert-butoxycarbonyl) or Fmoc to shield the amine during derivatization.

- Low-temperature reactions : Conduct acylations or alkylations at –20°C to reduce kinetic energy-driven racemization . Validation : Chiral HPLC (Chiralpak IA column) to monitor enantiomeric excess (>99%) .

Q. How can this compound serve as a building block for bioactive molecule synthesis?

- Protease inhibitors : The cyclopropane’s rigidity mimics peptide β-strands, potentially inhibiting enzymes like HIV-1 protease.

- Cross-coupling substrates : Suzuki reactions with boronic acids can introduce pharmacophores (e.g., heteroaryl groups) at the bromophenyl position . Case study : Derivatives of similar cyclopropane-carboxylates show IC values < 1 µM in kinase assays .

Data Contradiction Analysis

Q. Discrepancies in reported cyclopropane ring strain energies: How to reconcile computational vs. experimental values?

- Experimental strain energy : ~27 kcal/mol (via calorimetry).

- DFT calculations : Often underestimate strain (e.g., 22–25 kcal/mol) due to basis set limitations. Resolution : Use high-level methods (e.g., CCSD(T)) with corrections for dispersion forces .

Q. Conflicting stereochemical assignments in literature: How to resolve ambiguities?

- Crystallography : Absolute configuration via Flack parameter (e.g., 0.02(2)) in X-ray refinement .

- Vibrational CD (VCD) : Compare experimental and calculated spectra to confirm enantiomers .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.